2-Methoxy-5-methylpyrazine

Sensory Science Flavor Chemistry Methoxypyrazines

2-Methoxy-5-methylpyrazine (CAS 2882-22-6) is a member of the methoxypyrazine class of organic compounds, characterized by a pyrazine ring bearing methoxy and methyl substituents. With molecular formula C6H8N2O and molecular weight of 124.14 g/mol, it exists as a colorless to pale yellow liquid with a boiling point of 167.8±35.0 °C at 760 mmHg and a vapor pressure of 2.2±0.3 mmHg at 25°C.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 2882-22-6
Cat. No. B1584543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-methylpyrazine
CAS2882-22-6
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)OC
InChIInChI=1S/C6H8N2O/c1-5-3-8-6(9-2)4-7-5/h3-4H,1-2H3
InChIKeyOHQNWZNVCSEVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-methylpyrazine (CAS 2882-22-6): Chemical Identity and Methoxypyrazine Class Characterization for Procurement Decision Support


2-Methoxy-5-methylpyrazine (CAS 2882-22-6) is a member of the methoxypyrazine class of organic compounds, characterized by a pyrazine ring bearing methoxy and methyl substituents [1]. With molecular formula C6H8N2O and molecular weight of 124.14 g/mol, it exists as a colorless to pale yellow liquid with a boiling point of 167.8±35.0 °C at 760 mmHg and a vapor pressure of 2.2±0.3 mmHg at 25°C . This compound belongs to FEMA 3183 along with its regioisomers and is recognized as a flavoring agent with a characteristic nutty, roasted aroma .

Why Generic Methoxypyrazine Substitution Cannot Replace 2-Methoxy-5-methylpyrazine in Precise Formulations


Methoxymethylpyrazine regioisomers exhibit substantial variation in sensory thresholds and odor character despite identical molecular formulas. While 2-methoxy-3-methylpyrazine (CAS 2847-30-5) demonstrates an exceptionally low odor threshold of 5 ppb and imparts a green, bell pepper-like character, 2-methoxy-5-methylpyrazine contributes a more balanced nutty, roasted profile with a detection threshold of 3–7 ppb [1]. Isomeric mixtures, such as FEMA 3183 blends containing 2-methoxy-3-, 5-, and 6-methylpyrazines, produce a composite odor (chocolate, cocoa, roasted almond) that cannot be replicated by any single isomer alone [2]. Regulatory and safety assessments treat these isomers as distinct entities in exposure calculations, and procurement of generic 'methoxymethylpyrazine' mixtures without isomer specification introduces uncontrolled variability in both sensory performance and regulatory compliance [3].

Quantitative Comparative Evidence for 2-Methoxy-5-methylpyrazine: Threshold, Volatility, and Isomeric Differentiation


Odor Detection Threshold: 2-Methoxy-5-methylpyrazine vs. 2-Methoxy-3-methylpyrazine

In aqueous solution, 2-methoxy-5-methylpyrazine exhibits an odor detection threshold of 3–7 ppb, placing it in the high-impact aroma chemical category (threshold <10 ppb). By comparison, its regioisomer 2-methoxy-3-methylpyrazine (CAS 2847-30-5) demonstrates a lower threshold of approximately 5 ppb but with a distinctly different odor character (green, bell pepper-like) [1].

Sensory Science Flavor Chemistry Methoxypyrazines

Odor Character Differentiation: 2-Methoxy-5-methylpyrazine vs. FEMA 3183 Isomeric Mixture

2-Methoxy-5-methylpyrazine as a discrete single isomer imparts a roasted hazelnut, almond, and peanut aroma . In contrast, the commercial isomeric mixture FEMA 3183 (containing 2-methoxy-3-methylpyrazine and 2-methoxy-5-methylpyrazine) produces a composite odor described as chocolate, cocoa, roasted almond, and roasted hazelnut at 0.10% in propylene glycol [1]. The single isomer provides a cleaner, more predictable nutty profile, whereas the mixture introduces cocoa and chocolate top-notes that may be undesirable or require compensatory formulation adjustments.

Flavor Profiling Pyrazine Isomers Sensory Characterization

Vapor Pressure and Volatility: 2-Methoxy-5-methylpyrazine vs. 2-Methoxy-3-methylpyrazine Mixture

2-Methoxy-5-methylpyrazine has a measured vapor pressure of 2.2±0.3 mmHg at 25°C and a boiling point of 167.8±35.0 °C at 760 mmHg . The isomeric mixture (FEMA 3183, CAS 68378-13-2) exhibits a boiling point of 62 °C at 16 mmHg and density of 1.06 g/mL at 25°C [1]. While direct vapor pressure data for the pure 3-methyl isomer are not available for head-to-head comparison, the boiling point difference under reduced pressure (62 °C at 16 mmHg for mixture vs. 48–50 °C at 15 Torr for target compound) indicates distinct volatility behavior that affects headspace release kinetics and flavor longevity [2].

Physicochemical Properties Volatility Flavor Release

Regulatory and Safety Classification: FEMA GRAS Status of 2-Methoxy-5-methylpyrazine

2-Methoxy-5-methylpyrazine (CAS 2882-22-6) is included as a component of FEMA 3183, which was evaluated in the fifth comprehensive safety assessment of pyrazine derivatives performed by the FEMA Expert Panel. This assessment included evaluation of exposure, structural analogy, metabolism, pharmacokinetics, and toxicology for 41 pyrazine derivatives used as flavor ingredients [1]. The target compound falls under the broader regulatory framework for methoxypyrazines, with typical usage levels in finished food products ranging from 0.01 to 4 ppm [2].

Regulatory Compliance FEMA GRAS Food Safety

Evidence-Backed Application Scenarios for 2-Methoxy-5-methylpyrazine in Flavor and Fragrance Development


Nutty Flavor Formulations Requiring Clean, Single-Isomer Roasted Notes

Based on the direct head-to-head odor character comparison in Section 3, 2-methoxy-5-methylpyrazine is indicated for flavor formulations where a clean roasted hazelnut, almond, or peanut note is required without the chocolate/cocoa contamination inherent in FEMA 3183 isomeric mixtures . This single-isomer approach is particularly relevant for nut-based beverages, confectionery, and savory snacks where chocolate undertones would be off-specification . Typical usage levels in baked goods average up to 4 ppm, ensuring cost-effective deployment without sensory oversaturation [1].

High-Impact Aroma Chemical Applications in Fragrance and Flavor Modifiers

With an odor detection threshold of 3–7 ppb, 2-methoxy-5-methylpyrazine qualifies as a high-impact aroma chemical (threshold <10 ppb) . This enables its use as a trace-level modifier or impact note in fragrance compositions and flavor systems where low dosage achieves desired sensory effect. The compound's vapor pressure of 2.2 mmHg at 25°C provides moderate volatility suitable for both top-note impact and mid-note persistence .

Analytical Reference Standard for Isomer-Specific Quantitation in Food Matrices

The distinct gas chromatographic retention indices of 2-methoxy-5-methylpyrazine (Kovats RI: 971 on OV-101 non-polar column; 1371 on Carbowax 20M polar column) enable its use as an analytical reference standard for isomer-specific quantitation in complex food matrices such as roasted coffee, nuts, and fermented products. This application directly supports quality control and authenticity verification in food manufacturing where pyrazine profiles serve as markers of roasting degree and flavor consistency .

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